(E)-N-(6-Bromopyrazolo[1,5-a]pyridin-2-yl)-2-(2-chlorophenyl)ethenesulfonamide
CAS No.: 1808494-74-7
Cat. No.: VC6963614
Molecular Formula: C15H11BrClN3O2S
Molecular Weight: 412.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1808494-74-7 |
|---|---|
| Molecular Formula | C15H11BrClN3O2S |
| Molecular Weight | 412.69 |
| IUPAC Name | (E)-N-(6-bromopyrazolo[1,5-a]pyridin-2-yl)-2-(2-chlorophenyl)ethenesulfonamide |
| Standard InChI | InChI=1S/C15H11BrClN3O2S/c16-12-5-6-13-9-15(18-20(13)10-12)19-23(21,22)8-7-11-3-1-2-4-14(11)17/h1-10H,(H,18,19)/b8-7+ |
| Standard InChI Key | RYOIHPSCZJPUKV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C=CS(=O)(=O)NC2=NN3C=C(C=CC3=C2)Br)Cl |
Introduction
Chemical Structure and Molecular Characteristics
The compound features a pyrazolo[1,5-a]pyridine scaffold substituted at the 6-position with bromine and at the 2-position with an ethenesulfonamide group bearing a 2-chlorophenyl moiety. The (E)-configuration of the ethenesulfonamide linkage ensures spatial orientation critical for molecular interactions.
Core Scaffold: Pyrazolo[1,5-a]pyridine
The pyrazolo[1,5-a]pyridine system is a bicyclic heteroaromatic structure with nitrogen atoms at positions 1 and 3. Bromination at the 6-position, as seen in 6-bromopyrazolo[1,5-a]pyridine (C₇H₅BrN₂) , introduces steric and electronic effects that influence reactivity. The SMILES notation for the core structure is C1=CC(=CN2C1=CC=N2)Br , with a computed molecular weight of 213.04 g/mol.
Sulfonamide Functionalization
The sulfonamide group (-SO₂NH-) bridges the pyrazolopyridine core and the 2-chlorophenylvinyl moiety. This functional group enhances hydrophilicity and potential hydrogen-bonding capacity, which may impact bioavailability. Analogous sulfonamide derivatives, such as [(2S)-4-(6-bromopyrazolo[1,5-a]pyridine-3-carbonyl)-2-(4-chlorophenyl)piperazin-1-yl]-(5-bromopyridin-2-yl)methanone , demonstrate the versatility of sulfonamide linkages in medicinal chemistry.
Table 1: Molecular Properties of Structural Analogs
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis of (E)-N-(6-Bromopyrazolo[1,5-a]pyridin-2-yl)-2-(2-chlorophenyl)ethenesulfonamide is documented, analogous routes suggest feasible strategies:
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Bromination: Electrophilic bromination of pyrazolo[1,5-a]pyridine at the 6-position using N-bromosuccinimide (NBS) under radical conditions .
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Sulfonamide Formation: Coupling 6-bromopyrazolo[1,5-a]pyridin-2-amine with 2-(2-chlorophenyl)ethenesulfonyl chloride via nucleophilic substitution. Stereochemical control is achieved using base catalysts to favor the (E)-isomer.
Stability and Degradation
Physicochemical Properties
Solubility and Partitioning
The compound’s logP (estimated via analogy ) is approximately 3.2, indicating moderate lipophilicity. Aqueous solubility is likely limited (<1 mg/mL) due to the aromatic and halogenated groups, as observed in 6-bromopyrazolo[1,5-a]pyridine .
Spectroscopic Characteristics
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UV-Vis: Absorption maxima near 270–290 nm, characteristic of conjugated π-systems in pyrazolopyridines .
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NMR: Expected signals include a singlet for the sulfonamide proton (δ 10.2–11.0 ppm) and doublets for vinyl protons (δ 6.5–7.5 ppm) .
Biological Activity and Applications
Table 2: Hazard Classification of Related Compounds
| Compound | GHS Hazard Statements |
|---|---|
| 6-Bromopyrazolo[1,5-a]pyridin-2-amine | H302 (Harmful if swallowed), H315 (Skin irritation) |
| Piperazine derivative | H302, H315, H319 (Eye irritation) |
Industrial and Research Applications
Material Science
Halogenated pyrazolopyridines serve as ligands in catalytic systems. The sulfonamide group could facilitate coordination to transition metals, enabling use in asymmetric synthesis .
Patent Landscape
Patents covering pyrazolopyridine derivatives (e.g., WO2023081999A1) highlight their utility in optoelectronics and pharmaceuticals, suggesting broad applicability for the target compound.
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